N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide
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Overview
Description
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of indole and quinoxaline moieties
Preparation Methods
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction between tryptamine and a quinoxaline derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd-C), and nucleophiles (e.g., alkoxides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the quinoxaline ring can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other indole-quinoxaline derivatives, such as N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide . Compared to these compounds, N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both indole and quinoxaline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-30-13-12-25-14-16(15-6-2-4-8-18(15)25)20(27)23-10-11-26-19-9-5-3-7-17(19)24-21(28)22(26)29/h2-9,14H,10-13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
ZEUIEZWTGUHLIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
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